molecular formula C9H12ClN3OS B1532827 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1339901-21-1

8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B1532827
CAS No.: 1339901-21-1
M. Wt: 245.73 g/mol
InChI Key: YLAGWTJNTCLSOP-UHFFFAOYSA-N
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Description

8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol is a compound that features a unique combination of a thiadiazole ring and an azabicyclooctane structure. The presence of the thiadiazole ring, which contains sulfur and nitrogen atoms, imparts significant biological activity to the compound. This compound is of interest in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves the reaction of a suitable azabicyclooctane derivative with a chlorinated thiadiazole precursor. One common method involves the use of phosphorus oxychloride as a reagent to facilitate the formation of the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects . The compound may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to the combination of the thiadiazole ring and the azabicyclooctane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

8-(4-chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3OS/c10-8-9(12-15-11-8)13-5-1-2-6(13)4-7(14)3-5/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAGWTJNTCLSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NSN=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 2
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 3
Reactant of Route 3
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 4
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 5
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol
Reactant of Route 6
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol

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